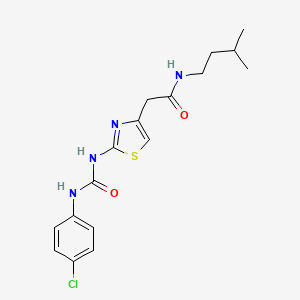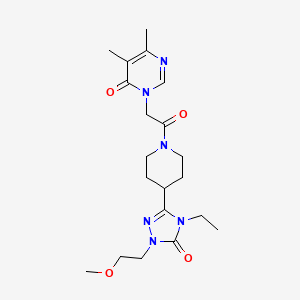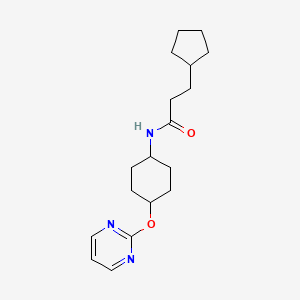
6-oxo-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-oxo-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality 6-oxo-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-oxo-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Heterocyclic Compounds
The compound 6-oxo-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide, due to its complex structure, finds relevance in the field of chemical synthesis, particularly in the creation of heterocyclic compounds which are pivotal in the development of pharmaceuticals and materials science. For instance, the synthesis and investigation of thio-substituted ethyl nicotinate derivatives, leading to thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives, demonstrate the utility of similar compounds in creating new molecules with potential biological activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antimicrobial and Antifungal Activities
Compounds with structures related to 6-oxo-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide are frequently explored for their biological activities. Research into novel pyrazolopyrimidines derivatives, for instance, revealed anticancer and anti-5-lipoxygenase properties, highlighting the potential of such compounds in therapeutic applications (Rahmouni et al., 2016). Similarly, the development of innovative coumarin derivatives containing the thiazolidin-4-one ring and their subsequent biological property estimation further exemplifies the importance of these compounds in medicinal chemistry (Ramaganesh, Bodke, & Venkatesh, 2010).
Non-Linear Optical (NLO) Properties and Molecular Docking
The exploration of novel compounds for their non-linear optical properties and molecular docking capabilities is an emerging field. The synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and its derivatives, followed by a comprehensive experimental and computational study, reveals the potential of such compounds in applications ranging from optical materials to drug discovery (Jayarajan et al., 2019).
Microwave-Assisted Synthesis and Biological Evaluation
Microwave-assisted synthesis has revolutionized the field of organic chemistry by providing faster and more efficient methods for compound synthesis. Research into hybrid molecules containing penicillanic or cephalosporanic acid moieties and their biological activity investigation showcases the utility of this technique in rapidly generating compounds with potential pharmaceutical applications (Başoğlu et al., 2013).
Antiallergy and Antimicrobial Agents
The search for new antiallergy and antimicrobial agents leads to the synthesis of diverse chemical entities. N-(4-substituted-thiazolyl)oxamic acid derivatives, for instance, have shown significant antiallergy activity, suggesting the potential of similar compounds in treating allergic reactions (Hargrave, Hess, & Oliver, 1983). Additionally, the development of quinazolinone and 4-thiazolidinone hybrids as antimicrobial agents further emphasizes the importance of such compounds in addressing microbial resistance (Desai, Dodiya, & Shihora, 2011).
Propriétés
IUPAC Name |
6-oxo-N-[4-[2-oxo-2-(3-phenylpropylamino)ethyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-17-9-8-15(12-22-17)19(27)24-20-23-16(13-28-20)11-18(26)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,12-13H,4,7,10-11H2,(H,21,26)(H,22,25)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUCEKGJLPVHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[Cyano(3-ethylphenyl)amino]propyl}imidazolidine-2,4-dione](/img/structure/B2436692.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2436694.png)

![N-(5-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2436702.png)







![[3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid](/img/structure/B2436714.png)
![6-hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2436715.png)